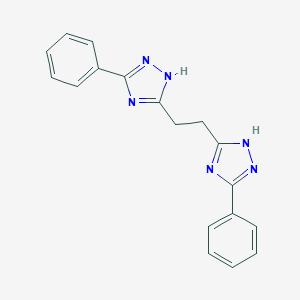
2,6-Dimethyl-L-tyrosine
Descripción general
Descripción
2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of the amino acid tyrosine . It has the molecular formula C11H15NO3 . This compound enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides .
Synthesis Analysis
The synthesis of 2,6-Dimethyl-L-tyrosine involves a short, three-step process. This includes a microwave-assisted Negishi coupling for the key carbon-carbon bond-forming step . The synthesis process is also used for the expedient synthesis of other unnatural tyrosine derivatives .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-L-tyrosine consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 209.242 Da and the monoisotopic mass is 209.105194 Da .Physical And Chemical Properties Analysis
2,6-Dimethyl-L-tyrosine has a density of 1.2±0.1 g/cm3, a boiling point of 412.8±45.0 °C at 760 mmHg, and a flash point of 203.4±28.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Biotechnological Production
Scientific Field: Biotechnology
Methods of Application
Biotechnological methods are used to produce L-tyrosine. These methods include initial approaches as well as more recent advances. Early attempts to engineer L-tyrosine-excreting microbes were based on auxotrophic and antimetabolite-resistant mutants. More recent methods use recombinant DNA technology and an increasing knowledge of bacterial physiology for more targeted genetic manipulations and strain improvements .
Results or Outcomes
The biotechnological production of L-tyrosine offers an environmentally friendly alternative to chemical production. It requires low temperatures and pressures, uses and generates non-toxic solvents and byproducts, and effectively minimizes energy consumption and waste generation .
Biocatalytic Derivatization
Scientific Field: Biochemistry
Application Summary
L-tyrosine can be derivatized to produce chemicals such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids. These chemicals are widely used in the pharmaceutical, food, and cosmetics industries .
Methods of Application
Enzyme-catalyzed reactions are used for the derivatization of L-tyrosine. These reactions offer a promising and efficient approach for synthesizing chemicals from L-tyrosine due to their elevated specificity, diversity, and atom economy .
Results or Outcomes
The enzymatic production of L-tyrosine derivatives offers a more efficient and specific method compared to chemical synthesis and microbial fermentation. It also simplifies the separation and purification processes .
Opioid Peptides Enhancement
Scientific Field: Pharmacology
Methods of Application
Dmt is incorporated into opioid peptides to enhance their properties. The specific methods of incorporation depend on the peptide and the desired properties .
Results or Outcomes: The incorporation of Dmt into opioid peptides can result in enhanced receptor affinity, increased functional bioactivity, and improved in vivo analgesia .
Synthetic Opioid Ligands Development
Scientific Field: Medicinal Chemistry
Methods of Application: Dmt is incorporated into the structure of synthetic opioid ligands to enhance their potency at one or more of the opioid receptor types .
Results or Outcomes: Opioids featuring Dmt at the N-terminus often display superior potency at one or more of the opioid receptor types .
Peptide Synthesis
Scientific Field: Biochemistry
Methods of Application
Dmt is incorporated into the peptide sequence during the synthesis process. The specific methods of incorporation depend on the peptide and the desired properties .
Results or Outcomes: The incorporation of Dmt into peptides can result in enhanced properties, such as increased stability or improved bioactivity .
Development of Synthetic Opioid Ligands
Scientific Field: Medicinal Chemistry
Methods of Application: Dmt is incorporated into the structure of synthetic opioid ligands to enhance their potency at one or more of the opioid receptor types .
Results or Outcomes: Opioids featuring Dmt at the N-terminus often display superior potency at one or more of the opioid receptor types .
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDLIKCFHLFKO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154070 | |
| Record name | 2,6-Dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-L-tyrosine | |
CAS RN |
123715-02-6 | |
| Record name | 2',6'-Dimethyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



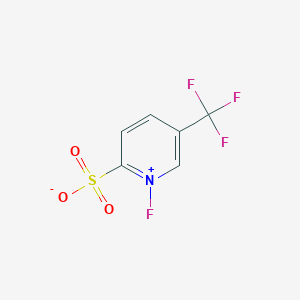

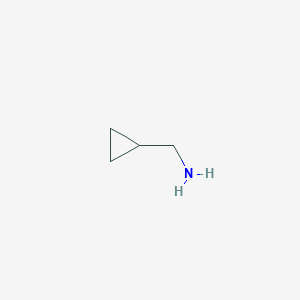
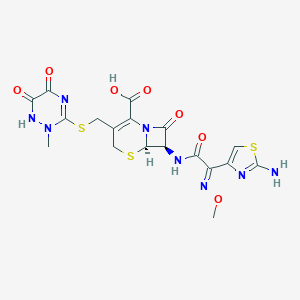
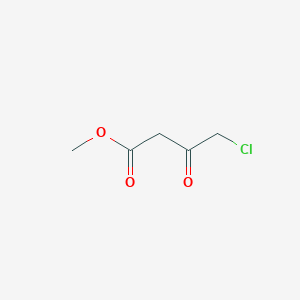
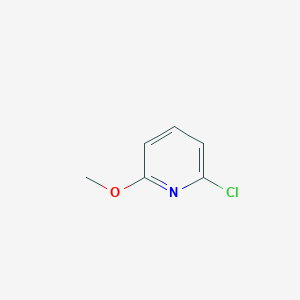

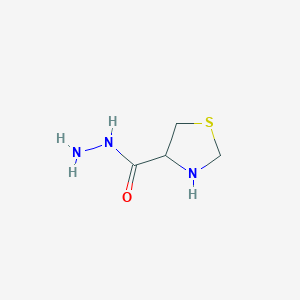
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
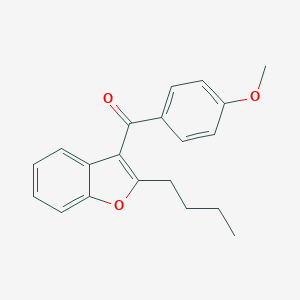

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)

